Hexaketocyclohexane hydrate

Catalog No.
S3400389
CAS No.
1894538-97-6
M.F
C6H2O7
M. Wt
186.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaketocyclohexane hydrate

CAS Number

1894538-97-6

Product Name

Hexaketocyclohexane hydrate

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone;hydrate

Molecular Formula

C6H2O7

Molecular Weight

186.08 g/mol

InChI

InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2

InChI Key

OUXVUWQMYXFGDI-UHFFFAOYSA-N

SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O

Hexaketocyclohexane hydrate (CAS 1894538-97-6), commonly referred to as triquinoyl hydrate, is a fully oxidized alicyclic compound featuring six contiguous ketone groups stabilized by a hydration network [1]. In industrial and advanced materials procurement, it is primarily sourced as a high-electrophilicity precursor for the synthesis of hexaazatriphenylene (HAT) derivatives and ladder-type conjugated porous polymer networks [2]. Unlike conventional aromatic precursors, its highly oxidized C6O6 core enables a six-electron redox mechanism, making it a foundational building block for next-generation, transition-metal-free organic cathode materials and aqueous redox flow battery (ARFB) redoxmers [REFS-1, REFS-2]. The hydrate form ensures bench-stable handling while preserving the reactivity required for triple-condensation reactions with ortho-diamines.

Generic substitution of hexaketocyclohexane hydrate with standard quinones (such as benzoquinone or anthraquinone) fundamentally limits the end-material to a two-electron redox process, severely capping the theoretical capacity of the resulting battery cathodes[2]. Furthermore, attempting to procure or utilize the anhydrous form of cyclohexanehexone (C6O6) is highly impractical for scalable synthesis; the anhydrous molecule is notoriously elusive and unstable, requiring specialized home-built electrospray setups inside inert gloveboxes to prevent immediate decomposition via carbon monoxide loss [1]. By contrast, the hydrate form establishes a complex three-dimensional hydrogen-bonded network that stabilizes the highly electrophilic carbonyl centers, allowing for safe benchtop handling, standard wet-chemical processing, and reliable scale-up in the production of high-performance battery polymers[REFS-1, REFS-2].

Redox Capacity via Six-Electron Transfer Mechanism

Hexaketocyclohexane derivatives unlock a rare six-electron redox mechanism during lithiation/delithiation, yielding theoretical specific capacities exceeding 600 mAh/g [1]. In contrast, standard organic cathode benchmarks like anthraquinone are restricted to a two-electron transfer, capping their theoretical capacity at approximately 260 mAh/g [1].

Evidence DimensionElectron transfer and theoretical specific capacity
Target Compound DataHexaketocyclohexane core (6-electron transfer, >600 mAh/g)
Comparator Or BaselineAnthraquinone baseline (2-electron transfer, ~260 mAh/g)
Quantified Difference3x increase in electron transfer yielding >130% higher theoretical specific capacity
ConditionsElectrochemical reduction modeling and half-cell testing

Procuring this specific precursor is essential for exceeding the energy density ceilings inherent to conventional two-electron organic battery materials.

Energy Density of Derived Polymer Cathodes vs. Commercial Benchmarks

When hexaketocyclohexane hydrate is condensed with 1,2,4,5-tetraaminobenzene to form octahydroxytetraazapentacene (OHTAP) polymers, the resulting cathode delivers a specific discharge capacity of >400 mAh/g and an energy density of ~700 Wh/kg in lithium half-cells[1]. This significantly outperforms the commercial inorganic benchmark, LiFePO4, which typically provides ~155 mAh/g and 543 Wh/kg under similar conditions [1].

Evidence DimensionSpecific discharge capacity and energy density
Target Compound DataTriquinoyl-derived OHTAP polymer (>400 mAh/g, ~700 Wh/kg)
Comparator Or BaselineCommercial LiFePO4 cathode (~155 mAh/g, ~543 Wh/kg)
Quantified Difference2.5x higher specific capacity and ~28% higher energy density
ConditionsLithium half-cell testing

Validates the compound as a commercially viable precursor for manufacturing high-energy, transition-metal-free alternatives to standard lithium-ion cathodes.

Handling Stability and Processability of the Hydrate Form

The hydrate form of hexaketocyclohexane (triquinoyl hydrate) remains structurally stable at room temperature due to extensive intermolecular hydrogen bonding, allowing for standard wet-chemical synthesis [1]. Conversely, anhydrous C6O6 is highly unstable, undergoing rapid decomposition via CO loss, and requires strict inert-atmosphere (glovebox) handling for even basic mass spectrometry detection [1].

Evidence DimensionBenchtop structural stability and handling requirements
Target Compound DataHexaketocyclohexane hydrate (Stable for standard wet-chemical processing)
Comparator Or BaselineAnhydrous C6O6 (Highly unstable, requires glovebox isolation)
Quantified DifferenceEliminates the need for inert-atmosphere isolation during precursor storage and initial reactor loading
ConditionsAmbient laboratory handling and storage

Ensures scalable, cost-effective manufacturability by avoiding the extreme handling constraints associated with the anhydrous analog.

Synthesis of Ladder-Type Conjugated Polymer Cathodes

Hexaketocyclohexane hydrate is the primary electrophilic precursor for condensation with ortho-phenylenediamines (e.g., 3,3'-diaminobenzidine) to manufacture hexaazatriphenylene (HAT) based porous polymer networks. These polymers provide ultrafast charge/discharge kinetics and exceptional cycling stability in lithium, sodium, and potassium-ion batteries[2].

Development of Aqueous Organic Redox Flow Batteries (AORFBs)

The compound is utilized to synthesize fused phenazine-based organic redoxmers. By leveraging its six-electron redox capability, researchers can formulate aqueous electrolytes with unprecedented electron concentrations (up to 7.2 M), significantly boosting the volumetric energy density of flow battery systems [1].

Low-Temperature Potassium-Ion Battery Manufacturing

Polymers derived from triquinoyl (hexaketocyclohexane) and tetraaminophenazine are specifically selected for aerospace and extreme-environment energy storage. These materials maintain record-high energy densities (800–950 Wh/kg) with minimal capacity depression at temperatures as low as -55 °C[1].

Dates

Last modified: 08-19-2023

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